1-(2-Azaadamantan-2-yl)ethanone
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2-azatricyclo[3.3.1.13,7]decan-2-yl)ethanone |
InChI |
InChI=1S/C11H17NO/c1-7(13)12-10-3-8-2-9(5-10)6-11(12)4-8/h8-11H,2-6H2,1H3 |
InChI Key |
JRHOAGCFXRGASI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for 1 2 Azaadamantan 2 Yl Ethanone
Strategic Approaches to the 2-Azaadamantane (B3153908) Core Synthesis.sioc-journal.cnnih.govnih.gov
The construction of the 2-azaadamantane scaffold, a key component of various biologically active compounds, has been a significant focus of synthetic research. sioc-journal.cnnih.gov The inherent rigidity and specific spatial arrangement of atoms in the azaadamantane core make it a valuable scaffold in medicinal chemistry. nih.gov Various strategies have been developed to assemble this tricyclic amine, ranging from multi-step cyclizations and skeletal rearrangements to intramolecular ring closures and modern catalytic methods.
Multi-Step Cyclization Reactions and Skeletal Rearrangements.nih.govcambridgescholars.com
The synthesis of the 2-azaadamantane core often involves intricate multi-step sequences that build the cage-like structure from simpler starting materials. These routes can involve the formation of bicyclic intermediates that are then elaborated to the final tricyclic system. Skeletal rearrangements are a powerful tool in this context, allowing for the transformation of one carbon skeleton into another, often leading to the desired adamantane (B196018) framework which can be difficult to access directly. cambridgescholars.com
A notable example involves the synthesis of 2-azaadamantane derivatives starting from bicyclo[3.3.1]nonane precursors. For instance, the synthesis of 2-azaadamantan-6-one has been achieved from 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid. nih.gov Similarly, the synthesis of 2-azaadamantan-4-one derivatives has been accomplished starting from endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid. nih.gov These syntheses often rely on a series of reactions to build the necessary rings and introduce the nitrogen atom at the correct position.
Skeletal rearrangements can also be triggered under specific reaction conditions to facilitate the formation of the adamantane cage. These rearrangements often proceed through carbocationic intermediates, where the carbon framework reorganizes to a more stable adamantane structure. The precise conditions, including the choice of acid or Lewis acid catalyst, can significantly influence the outcome of these rearrangements.
Intramolecular Reactions for Azaadamantane Ring Closure (e.g., Curtius Rearrangements, Mannich Reactions).nih.govwikipedia.orgorganic-chemistry.orgnih.gov
Intramolecular reactions, where a molecule reacts with itself to form a ring, are a cornerstone of azaadamantane synthesis. masterorganicchemistry.comlibretexts.orgyoutube.com These reactions are particularly efficient for forming the compact and strained ring systems of the adamantane core.
The Curtius rearrangement is a versatile method for converting carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate. organic-chemistry.orgnih.govrsc.orgnih.gov This reaction has been successfully employed in the synthesis of the 2-azaadamantane skeleton. nih.gov The process typically starts with the conversion of a carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. This isocyanate can be trapped with various nucleophiles to yield the desired nitrogen-containing product. In the context of azaadamantane synthesis, the Curtius rearrangement is often a key step in introducing the nitrogen atom that will become part of the heterocyclic core. For example, a bicyclic carboxylic acid can be converted to the corresponding benzyl (B1604629) carbamate (B1207046) via a Curtius rearrangement, which then undergoes intramolecular cyclization to form the azaadamantane ring system. nih.gov
The Mannich reaction is another powerful tool for constructing the azaadamantane framework. wikipedia.orgnih.govchemistrysteps.comorganic-chemistry.orgyoutube.com This three-component condensation reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen (like a ketone). wikipedia.orgchemistrysteps.com In the context of azaadamantane synthesis, an intramolecular Mannich reaction can be used to form one of the rings of the tricyclic system. For instance, a suitably substituted bicyclic amine can undergo an intramolecular Mannich reaction to close the final ring and form the azaadamantane skeleton. A classic example is the synthesis of 1-azaadamantan-4-one through a double intramolecular Mannich reaction. nih.gov
Below is a table summarizing key intramolecular reactions used in 2-azaadamantane synthesis:
| Reaction | Description | Key Intermediates | Application in Azaadamantane Synthesis |
| Curtius Rearrangement | Conversion of a carboxylic acid to an isocyanate via an acyl azide. organic-chemistry.orgnih.govrsc.org | Acyl azide, Isocyanate | Introduction of the nitrogen atom and subsequent ring closure. nih.gov |
| Mannich Reaction | Condensation of an aldehyde, an amine, and a carbonyl compound. wikipedia.orgnih.govorganic-chemistry.org | Iminium ion, Enol/Enolate | Formation of a new carbon-carbon bond and a β-amino carbonyl compound, leading to ring formation. nih.gov |
Novel Catalyst-Mediated Approaches for Scaffold Construction.mdpi.comresearchgate.net
Recent advances in catalysis have provided new and efficient methods for constructing the 2-azaadamantane scaffold. mdpi.comresearchgate.net These approaches often offer milder reaction conditions, higher yields, and improved selectivity compared to traditional methods.
One significant development is the use of 2-azaadamantane N-oxyl (AZADO) and its derivatives as highly efficient organocatalysts for the oxidation of alcohols. nih.govorganic-chemistry.orgsigmaaldrich.com While not a direct method for scaffold construction, the development of catalysts based on the azaadamantane framework highlights the importance of this structural motif in catalysis. These catalysts have shown superior performance to the well-known TEMPO in the oxidation of sterically hindered alcohols. nih.gov
Catalytic methods are also being explored for the direct construction of the azaadamantane ring system. For example, transition metal-catalyzed reactions can facilitate cyclization and rearrangement reactions leading to the desired cage structure. These methods often involve the activation of C-H bonds or the use of directing groups to control the regioselectivity of the ring-forming steps. The development of such catalytic systems is an active area of research aimed at making the synthesis of azaadamantanes more efficient and sustainable.
Specific Synthetic Routes for the Introduction of the Ethanone (B97240) Moiety at the 2-Nitrogen Position
Once the 2-azaadamantane core is synthesized, the next crucial step is the introduction of the ethanone group at the nitrogen atom. This is typically achieved through acylation or by functional group interconversion on a pre-existing side chain.
Acylation Reactions at Bridged Nitrogen Atoms
The most direct method for introducing the ethanone group is through the acylation of the secondary amine of the 2-azaadamantane core. This reaction involves treating 2-azaadamantane with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.
The general reaction is as follows:
2-Azaadamantane + Acetylating Agent → 1-(2-Azaadamantan-2-yl)ethanone
The choice of acetylating agent and reaction conditions can be optimized to achieve high yields and purity of the desired product. The nucleophilicity of the bridged nitrogen atom in 2-azaadamantane allows for a relatively straightforward acylation process. Research has shown the successful acetylation of adamantane derivatives using cobalt salts as catalysts under an oxygen atmosphere, which could be a potential route for this transformation. rsc.org
Functional Group Interconversions on Precursors to the Ethanone Group
An alternative strategy involves the synthesis of a 2-azaadamantane derivative with a precursor functional group at the nitrogen atom, which is then converted to the ethanone moiety. ub.edunumberanalytics.comsolubilityofthings.comimperial.ac.ukic.ac.uk This approach offers flexibility and can be advantageous if the direct acylation is problematic or if a specific stereochemistry is desired.
For example, a 2-(2-hydroxyethyl)-2-azaadamantane precursor could be synthesized and then oxidized to the corresponding ethanone. This oxidation can be achieved using various oxidizing agents. The development of organocatalysts like AZADO, which are based on the azaadamantane scaffold itself, could potentially be employed for such transformations, offering a unique self-catalytic approach. nih.govorganic-chemistry.org
Another possibility is the reaction of 2-azaadamantane with a suitable two-carbon electrophile that can be subsequently transformed into the ethanone group. This multi-step approach allows for the introduction of the acetyl group under milder conditions or with greater control over the reaction.
The following table outlines potential functional group interconversions for synthesizing the ethanone moiety:
| Precursor Functional Group at N-2 | Reagents for Conversion | Target Functional Group |
| 2-Hydroxyethyl | PCC, PDC, Swern oxidation, AZADO/co-oxidant | Ethanone |
| 2-Vinyl | Ozonolysis, Wacker-Tsuji oxidation | Ethanone |
| 2-Cyanoethyl | Grignard reaction followed by hydrolysis | Ethanone |
Enantioselective Synthesis and Stereochemical Control
The specific three-dimensional arrangement of atoms, or stereochemistry, in pharmacologically active molecules is a critical determinant of their biological activity. For chiral compounds like 1-(2-azaadamantan-2-yl)ethanone, the synthesis of single enantiomers is paramount. The development of enantioselective synthetic routes allows for the isolation of the desired stereoisomer, which is essential for studying its specific biological interactions. nih.govfrontiersin.org
Strategies for Achieving Enantiopure 1-(2-Azaadamantan-2-yl)ethanone
The primary strategies for obtaining enantiomerically pure 1-(2-azaadamantan-2-yl)ethanone center on two main approaches: the resolution of a racemic mixture of the parent amine, 2-azaadamantane, or the construction of the azaadamantane core from a chiral starting material. nih.govfrontiersin.org
Classical Resolution of Racemic Amines: A well-established method for separating enantiomers is chiral resolution. wikipedia.org This process involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. wikipedia.org For the synthesis of enantiopure 1-(2-azaadamantan-2-yl)ethanone, racemic 2-azaadamantane can be reacted with a chiral acid, such as (+)-camphor-10-sulfonic acid or (+)-tartaric acid, to form diastereomeric salts. libretexts.org These salts can then be separated, and the individual enantiomers of 2-azaadamantane can be liberated by treatment with a base. The final step is the acylation of the enantiomerically pure amine to yield the target compound.
De Novo Synthesis from the Chiral Pool: An alternative, and often more elegant, approach is to synthesize the azaadamantane skeleton from a readily available, enantiomerically pure starting material from the "chiral pool," such as amino acids or terpenes. tcichemicals.com This method builds the desired stereochemistry directly into the molecular framework, avoiding a late-stage resolution step. For instance, a synthesis could commence from an enantiopure bicyclic precursor, with subsequent ring-closing reactions designed to control the stereochemistry of the newly formed chiral centers. clockss.org
Table 1: Common Chiral Resolving Agents for Racemic Amines
| Resolving Agent | Type | Application |
|---|---|---|
| (+)-Tartaric acid | Acid | Forms diastereomeric salts with racemic bases. libretexts.org |
| (-)-Malic acid | Acid | Used for the resolution of racemic bases. libretexts.org |
| (+)-Camphor-10-sulfonic acid | Acid | Effective for resolving racemic amines via salt formation. libretexts.org |
| Brucine | Base | A naturally occurring chiral base used to resolve racemic acids. libretexts.org |
| (R)-1-Phenylethylamine | Base | A synthetic chiral amine for resolving acidic compounds. libretexts.org |
Chiral Auxiliary and Asymmetric Catalysis Applications
Modern asymmetric synthesis increasingly relies on the use of chiral auxiliaries and asymmetric catalysis to achieve high levels of stereochemical control. frontiersin.org
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereoselectivity of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is created, the auxiliary is removed. wikipedia.org In the synthesis of azaadamantanes, a chiral auxiliary could be appended to a precursor molecule to influence the stereochemical outcome of a key ring-forming step, such as an intramolecular cyclization. nih.govscielo.org.mx Evans oxazolidinones and sulfur-based auxiliaries derived from amino acids are examples of powerful chiral auxiliaries used in a wide range of asymmetric transformations. nih.govscielo.org.mx
Asymmetric Catalysis: This powerful strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov For the synthesis of chiral amines like 2-azaadamantane, methods like the asymmetric aza-Henry reaction, catalyzed by chiral organocatalysts, can be employed to create key stereocenters with high enantioselectivity. frontiersin.orgnih.gov These catalysts, which can be derived from amino acids, create a chiral environment that favors the formation of one enantiomer over the other. frontiersin.org While specific applications of asymmetric catalysis directly to the synthesis of 1-(2-azaadamantan-2-yl)ethanone are not extensively documented, the principles are broadly applicable and represent a promising avenue for efficient and enantioselective production. frontiersin.orgnih.gov
Table 2: Comparison of Asymmetric Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent. wikipedia.org | Well-established, applicable to a wide range of compounds. | At least 50% of the material is discarded (the undesired enantiomer), can be labor-intensive. wikipedia.org |
| Chiral Auxiliary | A temporary chiral group directs the stereochemical outcome of a reaction. wikipedia.org | High diastereoselectivity, predictable stereochemical control. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of enantiomerically enriched product. nih.gov | High efficiency, atom economy, potential for large-scale synthesis. | Catalyst development can be challenging and expensive. |
Mechanistic Analysis of Synthetic Transformations
Reaction Kinetics and Rate-Determining Steps
The formation of 1-(2-azaadamantan-2-yl)ethanone from 2-azaadamantane typically involves an N-acylation reaction with an acetylating agent like acetyl chloride or acetic anhydride. bath.ac.uk The kinetics of such reactions are crucial for understanding the factors that influence the reaction rate.
The N-acylation of secondary amines is generally a second-order reaction, where the rate is dependent on the concentrations of both the amine and the acylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the sterically hindered 2-azaadamantane acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This initial nucleophilic attack is often the rate-determining step of the reaction. The rigid, caged structure of the azaadamantane can present significant steric hindrance, which may slow the reaction rate compared to less bulky amines. The reaction can be accelerated by a base, which facilitates the removal of the proton from the nitrogen atom in the intermediate.
In more complex syntheses that construct the azaadamantane skeleton, such as through intramolecular cyclizations, the kinetics can be more intricate. For instance, in a reductive amination pathway to form the cage structure, the rate-determining step could be the initial imine formation or the subsequent reduction step.
Identification and Characterization of Reactive Intermediates
In the N-acylation of 2-azaadamantane, the key reactive intermediate is a tetrahedral intermediate. This species is formed upon the nucleophilic attack of the amine on the carbonyl group of the acylating agent. This intermediate is typically transient and rapidly collapses to form the stable amide product by expelling a leaving group.
In the synthesis of the 2-azaadamantane ring system itself, a variety of reactive intermediates may be involved depending on the chosen synthetic route. For example, syntheses starting from bicyclic precursors might proceed through bromonium or epoxide intermediates, where the nitrogen atom attacks intramolecularly to form the cage structure. acs.orgnih.gov Other routes could involve iminium ions as key intermediates in cyclization reactions. The formation of the 2-azaadamantane N-oxyl (AZADO), a related and important organocatalyst, involves a nitroxyl (B88944) radical intermediate. organic-chemistry.orgnih.gov The identification and characterization of these transient species are often accomplished through a combination of spectroscopic methods and trapping experiments.
Computational Validation of Proposed Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. whiterose.ac.uk DFT calculations can be used to model the entire reaction pathway, providing valuable insights into the energies of reactants, transition states, and intermediates. researchgate.netiaea.orgresearchgate.net
For the N-acylation of 2-azaadamantane, DFT calculations can map out the energy profile of the nucleophilic acyl substitution reaction. This allows for the theoretical validation of the proposed mechanism and the identification of the highest energy barrier, which corresponds to the rate-determining step.
Furthermore, computational studies can be employed to understand and predict the stereochemical outcomes of enantioselective reactions. By modeling the interactions between the substrate and a chiral catalyst or auxiliary, it is possible to calculate the transition state energies for the formation of both enantiomers. The difference in these energies can provide a quantitative prediction of the enantiomeric excess, guiding the development of more selective catalysts. Computational analysis has been used to study the formation of related azalactone structures, clarifying the stability of intermediates and the favorability of cyclization steps. nih.gov
Reactivity Profiles and Detailed Reaction Mechanisms of 1 2 Azaadamantan 2 Yl Ethanone
Reactivity at the 2-Azaadamantane (B3153908) Nitrogen Center
The nitrogen atom in 1-(2-Azaadamantan-2-yl)ethanone is part of a tertiary amide. This classification is crucial as the electronic properties of an amide nitrogen differ significantly from those of an amine nitrogen. The adjacent carbonyl group fundamentally alters the nitrogen's basicity and nucleophilicity through resonance.
The nitrogen atom in 1-(2-Azaadamantan-2-yl)ethanone exhibits very low basicity. This is a characteristic feature of amides, where the nitrogen's lone pair of electrons is delocalized into the adjacent carbonyl group through resonance. This delocalization reduces the electron density on the nitrogen atom, making it a weak proton acceptor. msu.edumasterorganicchemistry.com
Unlike amines, which are readily protonated on the nitrogen to form ammonium (B1175870) salts, amides are preferentially protonated on the carbonyl oxygen atom under strongly acidic conditions. Protonation at the oxygen is favored because the resulting positive charge can be stabilized by resonance, delocalizing it between the oxygen and nitrogen atoms. Protonation at the nitrogen would localize the positive charge solely on the nitrogen, which is a less stable arrangement.
Table 1: Comparison of Approximate pKa Values for Relevant Functional Groups
| Functional Group | Conjugate Acid | Approximate pKa of Conjugate Acid | Site of Protonation |
|---|---|---|---|
| Aliphatic Amine (R₃N) | R₃NH⁺ | 10-11 | Nitrogen |
| **Amide (RCONR₂) ** | RC(OH)NR₂⁺ | ~0 | Oxygen |
This table illustrates the significantly lower basicity of the amide group compared to an amine, and its preferential protonation at the oxygen atom.
The resonance delocalization of the nitrogen's lone pair has profound consequences for its reactivity. The decreased electron density renders the nitrogen atom in 1-(2-Azaadamantan-2-yl)ethanone essentially non-nucleophilic under normal reaction conditions. msu.edu It does not readily participate in reactions such as alkylation, which are characteristic of primary and secondary amines. idc-online.com
Furthermore, the nitrogen center is not an electrophilic site. Electrophilic substitution reactions at an amide nitrogen are uncommon and typically require highly specialized reagents and conditions that are not broadly applicable. byjus.com Therefore, the tertiary amide nitrogen of 1-(2-Azaadamantan-2-yl)ethanone is generally considered an unreactive center for both nucleophilic and electrophilic attack.
Despite the general inertness of the amide nitrogen, the 2-azaadamantane framework is a critical precursor for the synthesis of highly valuable oxidation catalysts. The most significant reaction involving this nitrogen center is its conversion to a stable nitroxyl (B88944) radical, namely 2-Azaadamantane N-oxyl (AZADO).
The synthesis of AZADO from 1-(2-Azaadamantan-2-yl)ethanone is a two-step process. First, the acetyl protecting group must be removed to yield the secondary amine, 2-azaadamantane. This hydrolysis can be achieved under standard acidic or basic conditions. The resulting 2-azaadamantane is then oxidized to the corresponding nitroxyl radical. jst.go.jp A common method for this oxidation involves treatment with sodium tungstate (B81510) (Na₂WO₄) as a catalyst and a source of oxygen, such as hydrogen peroxide (H₂O₂) or a urea-hydrogen peroxide adduct (UHP). jst.go.jpgoogle.com
The resulting AZADO is a highly efficient organocatalyst for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. jst.go.jpnih.gov Its catalytic proficiency, particularly for sterically hindered substrates, is superior to that of the more traditional catalyst, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.govorganic-chemistry.orgorganic-chemistry.org This enhanced reactivity is attributed to the unique, sterically less-hindered environment of the nitroxyl group within the rigid azaadamantane cage structure. acs.org The active catalytic species in these oxidations is the corresponding N-oxoammonium ion, formed by the oxidation of AZADO. nih.govacs.org
Table 2: Comparative Catalytic Performance of AZADO vs. TEMPO for Alcohol Oxidation
| Substrate (Alcohol) | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Adamantanol | AZADO | 1-Adamantanone | 98% | organic-chemistry.org |
| 1-Adamantanol | TEMPO | 1-Adamantanone | 21% | organic-chemistry.org |
| Menthol | AZADO | Menthone | >99% | organic-chemistry.org |
| Menthol | TEMPO | Menthone | 11% | organic-chemistry.org |
| Borneol | AZADO | Camphor | 99% | organic-chemistry.org |
This table highlights the superior catalytic efficiency of AZADO for the oxidation of sterically demanding secondary alcohols compared to TEMPO.
While quaternization of the nitrogen to form a quaternary ammonium salt is a theoretical possibility after deacetylation, it is not the primary reactive pathway of interest for this scaffold. The transformation into the AZADO radical is the most prominent and synthetically useful reaction at this center.
Reactivity of the Ethanone (B97240) Carbonyl Group
The ethanone group appended to the nitrogen atom introduces a carbonyl functionality, which is a classic electrophilic center. Its reactivity is, however, modulated by the adjacent amide nitrogen.
The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. openstax.org However, the reactivity of an amide carbonyl is generally lower than that of a ketone or aldehyde carbonyl due to the electron-donating resonance effect of the nitrogen atom, which reduces the partial positive charge on the carbonyl carbon. libretexts.org
Reactions with strong nucleophiles, such as hydride reagents or organometallics, are possible but must be considered in the context of the entire amide functional group. youtube.com
Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce amides completely to the corresponding amines. youtube.com In this case, reaction with LiAlH₄ would be expected to reduce 1-(2-Azaadamantan-2-yl)ethanone to N-ethyl-2-azaadamantane, removing the carbonyl oxygen entirely. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce an amide carbonyl. youtube.com
Organometallic Reagents: Addition of Grignard or organolithium reagents to amides can lead to ketones after an aqueous workup, but the reaction can be complex and sometimes requires specific conditions to avoid further addition to the ketone product. umb.edu
Nucleophilic addition to the ethanone carbonyl of 1-(2-Azaadamantan-2-yl)ethanone is therefore less straightforward than for a simple ketone and is often outcompeted by reactions involving the entire amide moiety. youtube.comlibretexts.org
The ethanone moiety possesses three protons on the carbon atom alpha to the carbonyl group (the methyl group). These alpha-protons are acidic and can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate intermediate. libretexts.org The pKa of the alpha-protons of a typical ketone is approximately 20. indiana.edu While the adjacent amide nitrogen can slightly decrease the acidity compared to a simple ketone, enolate formation is readily achievable with a suitable base. orgoreview.com
The base of choice is often lithium diisopropylamide (LDA), which is strong enough to quantitatively deprotonate the alpha-carbon without acting as a competing nucleophile at the carbonyl center. lumenlearning.com
The mechanism proceeds in two stages:
Enolate Formation: A strong base (like LDA) abstracts an alpha-proton to form a resonance-stabilized enolate anion.
Nucleophilic Attack: The resulting enolate is a potent carbon nucleophile and can react with various electrophiles in an SN2-type reaction. A common application is alpha-alkylation, where the enolate attacks an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) to form a new carbon-carbon bond. libretexts.orgpressbooks.pubyoutube.com
This reactivity allows for the elaboration and functionalization of the ethanone side chain, providing a pathway to more complex derivatives of the 2-azaadamantane scaffold.
Table 3: Acidity of Carbonyl Alpha-Protons
| Compound Type | Approximate pKa | Comments |
|---|---|---|
| Ketone (R-CO-CH₃) | 20 | Can be deprotonated by strong bases like LDA. indiana.edu |
| Ester (R-CO-OCH₃) | 25 | Less acidic than ketones. indiana.edu |
This table provides context for the acidity of the alpha-protons on the ethanone group, which is key to its enolization and subsequent alkylation reactions.
Transformations Involving the Adamantane (B196018) Cage
The reactivity of the 2-azaadamantane cage, the core of 1-(2-azaadamantan-2-yl)ethanone, is largely dictated by its rigid, strained, tricyclic structure. The presence of the nitrogen atom at a bridge position introduces unique electronic properties compared to its all-carbon analogue, adamantane, while the N-acetyl group primarily serves to protect the nitrogen and modulate its electronic influence. Reactions can be directed at the tertiary bridgehead carbons (C1 and C3) or the secondary methylene (B1212753) bridge carbons.
Functionalization at Non-Nitrogen Bridgehead and Bridge Positions
The functionalization of the adamantane cage away from the nitrogen atom is a key strategy for creating complex derivatives. These reactions typically proceed through radical or carbocationic intermediates, leveraging the inherent stability of such species at the bridgehead positions.
Direct C-H functionalization has emerged as a powerful tool. researchgate.net Methods using photoredox and hydrogen-atom transfer (HAT) catalysis can selectively target the strong tertiary C-H bonds at the bridgehead positions (C1, C3). researchgate.net For instance, a catalyst system can generate a reactive species that preferentially abstracts a hydrogen atom from a bridgehead position, creating an adamantyl radical. This radical can then be trapped by various radical acceptors, such as electron-deficient alkenes, to form new C-C bonds. researchgate.net
Other established methods for functionalizing the adamantane skeleton, which are applicable to the 2-azaadamantane framework, are summarized below. The N-acetyl group in 1-(2-azaadamantan-2-yl)ethanone is generally stable under these conditions, although its electronic-withdrawing nature may influence the regioselectivity of the reactions.
Table 1: Selected Functionalization Reactions of the Adamantane Cage
| Reaction Type | Reagents | Position(s) Targeted | Product Type |
|---|---|---|---|
| Radical Bromination | NBS, AIBN | Bridgehead (tertiary) | Bromo-azaadamantane |
| Oxyfunctionalization | Dioxiranes | Bridgehead, Bridge | Hydroxy/Keto-azaadamantane |
| Oxidative Carbonylation | CO, Pd catalyst, Alcohol | Bridgehead | Azaadamantane carboxylate ester |
| C-H Alkylation (HAT) | Photoredox catalyst, Alkene | Bridgehead (tertiary) | Alkyl-azaadamantane |
These transformations provide pathways to introduce a wide array of functional groups onto the cage, enabling the synthesis of derivatives with tailored properties for various applications in materials science and medicinal chemistry.
Skeletal Rearrangements and Cage Opening/Closing Reactions
The adamantane and azaadamantane skeletons are susceptible to fascinating skeletal rearrangements, often driven by the formation of more stable isomers under acidic conditions. A prominent example is the interconversion between the adamantane and protoadamantane (B92536) frameworks. rsc.orgresearchgate.net The 2-azaadamantane skeleton can rearrange to its isomer, 2-azaprotoadamantane, particularly through carbocationic intermediates. researchgate.net
This rearrangement typically proceeds via a Wagner-Meerwein rsc.orguni-giessen.de-alkyl shift. researchgate.net For instance, acid-catalyzed removal of a leaving group from a bridge carbon can generate a secondary carbocation. This unstable intermediate can then undergo a rsc.orguni-giessen.de-shift, leading to the expansion or contraction of the ring system to form the thermodynamically favored adamantane cage or a kinetically controlled protoadamantane intermediate. The mechanism often involves a complex series of events, including intermolecular hydride transfers, especially in strong acids. researchgate.netrsc.org
A key transformation is the protoadamantane → adamantane rearrangement, which is a valuable route for synthesizing specifically substituted adamantanes that are otherwise difficult to access. rsc.org For the aza-analogue, a hypothetical rearrangement could be initiated by protonation or Lewis acid activation, followed by a shift that moves a C-C bond to relieve strain or to form a more stable cationic intermediate, ultimately leading to a rearranged aza-cage structure.
Advanced Mechanistic Investigations
To fully understand the intricacies of these transformations, advanced mechanistic studies are required. While specific studies on 1-(2-azaadamantan-2-yl)ethanone are not widely reported in the literature, the principles of isotopic labeling and kinetic analyses are fundamental to elucidating reaction mechanisms in related systems.
Isotopic Labeling Studies for Bond Scission Analysis
Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for bond-making and bond-breaking steps. researchgate.netslideshare.net In the context of the skeletal rearrangements of 1-(2-azaadamantan-2-yl)ethanone, deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling would be invaluable.
For example, to investigate a suspected protoadamantane-azaadamantane rearrangement, one could synthesize a precursor with a ¹³C label at a specific carbon in the cage. After inducing the rearrangement, the position of the ¹³C label in the product would be determined using ¹³C NMR spectroscopy or mass spectrometry. This would unambiguously show which C-C bond migrated during the rearrangement. Similarly, deuterium labeling has been used to probe the mechanism of adamantyl cation rearrangements, revealing the occurrence of reversible ring-opening and intermolecular hydride transfers. rsc.org Such an experiment on the azaadamantane system would clarify whether the N-acetyl group influences these pathways.
Hammett and Eyring Plot Analysis for Substituent Effects and Activation Parameters
Kinetic studies provide quantitative data on reaction rates, offering deep insights into transition state structures and the energetic landscape of a reaction.
Hammett Plot Analysis: This analysis is used to study the influence of electronic effects on a reaction. princeton.edu By preparing a series of 1-(2-azaadamantan-2-yl)ethanone derivatives with different substituents (e.g., on an aromatic ring attached to the cage) and measuring their reaction rates, a Hammett plot (log(kₓ/kₕ) vs. the substituent constant σ) can be constructed. rsc.org The slope of this plot, the reaction constant (ρ, rho), indicates the sensitivity of the reaction to electronic effects and reveals the nature of charge development in the rate-determining step. A positive ρ value signifies that negative charge is building up (or positive charge is being lost), while a negative ρ value indicates the opposite.
Eyring Plot Analysis: The Eyring equation relates the rate constant of a reaction to temperature, allowing for the determination of the activation parameters: enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). libretexts.org An Eyring plot of ln(k/T) versus 1/T yields a straight line from which these parameters can be extracted.
Table 2: Hypothetical Eyring Plot Data and Derived Activation Parameters
| Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k/T) |
|---|---|---|---|
| 298 | 1.0 x 10⁻⁴ | 0.00335 | -15.02 |
| 308 | 2.5 x 10⁻⁴ | 0.00325 | -14.02 |
| 318 | 6.0 x 10⁻⁴ | 0.00314 | -13.18 |
| Derived Parameters | |||
| ΔH‡ (kJ/mol) | 85 |
| ΔS‡ (J/mol·K) | -20 | | |
The value of ΔH‡ provides information about the energy barrier of the reaction, while ΔS‡ offers insight into the degree of order in the transition state compared to the reactants. A negative ΔS‡, for example, often suggests an associative mechanism or a highly ordered cyclic transition state. Together, these analyses provide a detailed picture of the reaction mechanism at a molecular level.
Advanced Structural Characterization and Conformational Analysis of 1 2 Azaadamantan 2 Yl Ethanone and Its Analogues
Solid-State Structural Elucidation via X-ray Crystallography
X-ray crystallography stands as a definitive method for determining the precise atomic arrangement of molecules in the crystalline state. This technique offers unparalleled insights into molecular geometry, bond parameters, and the forces governing crystal packing.
Detailed Molecular Geometry and Bond Length/Angle Analysis
Single-crystal X-ray diffraction analysis provides a detailed map of bond lengths and angles within the molecule. For adamantane (B196018) derivatives, the rigid cage-like structure is of particular interest. In analogous adamantane-containing compounds, such as 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, the C-C bond lengths within the adamantane cage typically range from 1.5401 to 1.5556 Å as determined by theoretical calculations. researchgate.net Similarly, for 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione, the C-C bond lengths in the adamantane moiety are reported to be around 1.54 Å. researchgate.net These values are consistent with the expected sp³-hybridized carbon-carbon single bonds and serve as a reference for analyzing the geometry of the 2-azaadamantane (B3153908) core in the title compound. The introduction of a nitrogen atom and an ethanone (B97240) group at the 2-position of the adamantane skeleton is expected to induce subtle changes in the local geometry, which can be precisely quantified by X-ray crystallography.
Below is an interactive table showcasing typical bond lengths in related adamantane structures.
| Bond Type | Typical Length (Å) |
| C-C (adamantane cage) | 1.540 - 1.556 |
| C-N | Data not available |
| C=O | Data not available |
| C-H | Data not available |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules within a crystal lattice is dictated by a variety of non-covalent interactions, which can significantly influence the material's bulk properties. nsf.govrsc.org These interactions include classical hydrogen bonds, as well as weaker contacts like C-H···O and π-hole interactions. researchgate.netresearchgate.netchemrxiv.org In the absence of strong hydrogen bond donors in 1-(2-azaadamantan-2-yl)ethanone, the crystal packing is likely governed by a combination of weaker intermolecular forces. The study of crystal packing in analogous systems reveals the importance of various contacts. For instance, Hirshfeld analysis of some heterocyclic compounds shows that H···H, H···C, and O···H contacts are often the most dominant intermolecular interactions influencing the crystal structure. researchgate.net The specific arrangement of molecules, whether in herringbone or slipped-stack patterns, is influenced by these subtle forces and can be critical for properties like energy transfer in organic solid-state materials. nsf.gov
Stereochemical Analysis and Absolute Configuration Determination
For chiral molecules, X-ray crystallography can be used to determine the absolute configuration. While 1-(2-azaadamantan-2-yl)ethanone itself is not chiral, the principles of stereochemical analysis are crucial when studying its derivatives or related chiral adamantanes. elsevierpure.com The precise determination of the three-dimensional arrangement of atoms allows for the unambiguous assignment of stereocenters.
Spectroscopic Probes for Conformational Dynamics and Electronic Structure
Spectroscopic techniques provide valuable information about the behavior of molecules in solution and their electronic properties, complementing the static picture obtained from solid-state analysis. mdpi.com
Advanced Nuclear Magnetic Resonance (NMR) Techniques
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. numberanalytics.comresearchgate.net Advanced techniques offer deeper insights into conformational exchange processes.
Variable Temperature NMR (VT-NMR): This technique is particularly useful for studying molecules that exist as a mixture of interconverting conformers, such as rotamers. ox.ac.ukmdpi.com By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra as the rate of conformational exchange changes. libretexts.orgrsc.org At low temperatures, the exchange may be slow enough to observe separate signals for each conformer, while at higher temperatures, these signals may coalesce into a single averaged peak. libretexts.org This allows for the determination of the energy barriers associated with the conformational changes. mdpi.comlibretexts.org For 1-(2-azaadamantan-2-yl)ethanone, VT-NMR could be used to study the rotation around the N-C(O) bond.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that provides information about the spatial proximity of nuclei. numberanalytics.comnumberanalytics.com It is used to identify which atoms are close to each other in space, which helps in determining the three-dimensional structure and conformation of a molecule in solution. researchgate.net For the title compound, NOESY could help to establish the through-space connectivity between the protons of the ethanone group and the protons of the azaadamantane cage.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. mdpi.comarxiv.org The resulting spectra provide a fingerprint of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. core.ac.ukmdpi.com
For 1-(2-azaadamantan-2-yl)ethanone, the IR and Raman spectra would be expected to show characteristic bands for the adamantane cage, the C-N bond, and the carbonyl group (C=O) of the ethanone moiety. The C-H stretching vibrations of the adamantane cage are typically observed in the 2850-2950 cm⁻¹ region. core.ac.ukresearchgate.net The C=O stretching vibration of the ketone is a strong band typically found in the region of 1700-1725 cm⁻¹. core.ac.uk The exact position of these bands can be influenced by the molecular environment and any intermolecular interactions. encyclopedia.pub In adamantane derivatives, the C-C stretching modes of the cage are observed in the fingerprint region of the spectrum. researchgate.netnih.govnih.gov
The table below summarizes key vibrational modes expected for 1-(2-azaadamantan-2-yl)ethanone based on data from analogous structures.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| C-H Stretch (Adamantane) | 2850-2950 | IR, Raman |
| C=O Stretch (Ketone) | 1700-1725 | IR, Raman |
| C-N Stretch | 1150-1270 | IR, Raman |
| C-C Stretch (Adamantane) | 650-1100 | IR, Raman |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
Chiroptical spectroscopy, particularly Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), serves as a powerful tool for the characterization of chiral molecules like the enantiomers of 1-(2-azaadamantan-2-yl)ethanone. These techniques measure the differential absorption of left and right circularly polarized light, providing information on the absolute configuration and conformation of chiral compounds in solution. researchgate.netuark.edu
For instance, studies on related chiral adamantane derivatives, such as chiral C2-symmetric 2-oxaadamantane-4,8-dione, have demonstrated the utility of CD spectroscopy in determining their absolute configuration. nih.govprinceton.edu The observed Cotton effects in the CD spectrum are directly related to the electronic transitions within the chiral chromophores of the molecule. In the case of 1-(2-azaadamantan-2-yl)ethanone, the carbonyl group of the acetyl moiety acts as a chromophore. Its electronic transitions, particularly the n → π* transition, are expected to give rise to a characteristic CD signal. The sign and intensity of this Cotton effect would be opposite for the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess.
VCD spectroscopy, which measures vibrational optical activity, offers even more detailed structural information. nih.gov It is particularly sensitive to the conformational subtleties of molecules. For N-acetylated chiral heterocycles, VCD can probe the conformational preferences of the acetyl group relative to the rigid cage. uark.eduuark.edu The amide I (C=O stretch) and amide II (N-H bend and C-N stretch) vibrational modes are particularly informative.
Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental VCD to assign the absolute configuration of chiral molecules. nih.gov By comparing the calculated VCD spectrum of a specific enantiomer with the experimental spectrum, a confident assignment of the absolute configuration can be made.
Table 1: Expected Chiroptical Data for Enantiomers of 1-(2-Azaadamantan-2-yl)ethanone
| Spectroscopic Technique | Expected Observation for (+)-enantiomer | Expected Observation for (-)-enantiomer | Information Gained |
| Circular Dichroism (CD) | A Cotton effect (positive or negative) for the n → π* transition of the carbonyl group. | A Cotton effect of equal magnitude but opposite sign to the (+)-enantiomer. | Absolute configuration, enantiomeric purity. |
| Vibrational Circular Dichroism (VCD) | A specific pattern of positive and negative bands in the amide I and II regions. | A mirror-image VCD spectrum compared to the (+)-enantiomer. | Absolute configuration, solution conformation of the acetyl group. |
Electron Paramagnetic Resonance (EPR) Studies for Radical Species (e.g., N-oxyl derivatives)
Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for studying paramagnetic species, such as radicals. nih.gov For 1-(2-azaadamantan-2-yl)ethanone, EPR studies would focus on its corresponding N-oxyl radical derivative, 1-(2-azaadamantan-2-yl)ethanone-N-oxyl. This stable nitroxide radical can be generated through the oxidation of the secondary amine in the 2-azaadamantane core.
The EPR spectrum of a nitroxide radical is characterized by a three-line pattern arising from the hyperfine coupling of the unpaired electron with the 14N nucleus (I=1). The hyperfine coupling constant, aN, is sensitive to the electronic environment of the nitroxen atom and provides valuable information about the structure and polarity of its surroundings.
While specific EPR data for 1-(2-azaadamantan-2-yl)ethanone-N-oxyl is not available, extensive research on the closely related 2-azaadamantane N-oxyl (AZADO) and its derivatives offers significant insights. researchgate.netsigmaaldrich.com These studies have shown that the rigid and sterically hindered environment of the azaadamantane cage imparts high stability to the nitroxide radical.
A comprehensive study on various AZADO derivatives has correlated their structural and electronic properties with their EPR parameters. researchgate.net The nitrogen hyperfine coupling constant (aN) and the g-factor are key parameters obtained from an EPR spectrum. The aN value is particularly influenced by the planarity of the C-(NO)-C bond and the spin density on the nitrogen atom. For AZADO derivatives, these values are influenced by substituents on the adamantane cage.
The N-oxyl derivative of 1-(2-azaadamantan-2-yl)ethanone would be a valuable spin probe. The acetyl group at the C1 position could influence the electronic environment of the nitroxide and potentially its EPR parameters compared to the unsubstituted AZADO. EPR can be used to study the rotational dynamics of the molecule and its interactions with the local environment.
Table 2: Predicted EPR Parameters for 1-(2-Azaadamantan-2-yl)ethanone-N-oxyl in a Non-polar Solvent
| Parameter | Predicted Value Range | Significance |
| g-factor | ~2.006 | Characteristic of nitroxide radicals. |
| Nitrogen Hyperfine Coupling Constant (aN) | 1.4 - 1.6 mT | Sensitive to the electronic environment and geometry around the N-O bond. The specific value would be influenced by the C1-acetyl group. |
| Linewidth | Dependent on solvent and temperature | Provides information on molecular tumbling rates and interactions. |
The study of such radical species is crucial for applications in spin labeling, where the nitroxide is attached to a larger molecule to probe its structure and dynamics, and in catalysis, where nitroxide radicals act as catalysts in oxidation reactions. researchgate.net
Theoretical and Computational Chemistry Studies of 1 2 Azaadamantan 2 Yl Ethanone
Quantum Chemical Investigations
Quantum chemical investigations, primarily utilizing density functional theory (DFT), offer a detailed picture of the intrinsic properties of 1-(2-azaadamantan-2-yl)ethanone at the atomic level.
Electronic Structure and Bonding Analysis
The electronic structure of 1-(2-azaadamantan-2-yl)ethanone is fundamental to understanding its chemical behavior. Analysis of the frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial in this regard. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov
For related azaadamantane structures, DFT calculations have been used to determine these orbital energies and analyze their distribution across the molecule. researchgate.net For instance, in 2-azaadamantane (B3153908) N-oxyl derivatives, the electronic properties, including the bond order of the N-O group, have been shown to correlate with their catalytic activity. researchgate.netnih.gov These studies highlight the importance of the nitrogen atom's electronic environment within the cage structure. researchgate.netnih.gov The charge distribution in adamantane (B196018) and its derivatives is a subject of interest, with studies exploring the electron density on the face planes and within the carbon cage. researchgate.net Natural bond orbital (NBO) analysis is another powerful tool used to investigate charge delocalization, hyperconjugative interactions, and the nature of bonding within the molecule. nih.govresearchgate.net
Below is a representative table illustrating the type of data generated from such quantum chemical calculations.
| Parameter | Description | Typical Calculated Value (Arbitrary Units) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 5.7 eV |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.5 D |
| NBO Charge on N | Natural bond orbital charge on the nitrogen atom | -0.4 e |
| NBO Charge on C=O Carbon | Natural bond orbital charge on the carbonyl carbon | +0.6 e |
| NBO Charge on C=O Oxygen | Natural bond orbital charge on the carbonyl oxygen | -0.5 e |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules. Actual values for 1-(2-azaadamantan-2-yl)ethanone would require specific calculations.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution around a molecule, offering valuable insights into its reactivity. researchgate.netlibretexts.org These maps illustrate regions of positive and negative electrostatic potential, which are crucial for predicting sites susceptible to nucleophilic and electrophilic attack. researchgate.netlibretexts.orgresearchgate.net
In an MEP map:
Red regions indicate negative electrostatic potential, highlighting areas with high electron density that are prone to electrophilic attack.
Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net
Green regions represent areas with near-zero potential.
For 1-(2-azaadamantan-2-yl)ethanone, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. Conversely, the carbonyl carbon and the hydrogen atoms would exhibit positive potential (blue). This information is invaluable for predicting how the molecule will interact with other chemical species. youtube.com The MEP analysis, in conjunction with FMO theory, allows for a comprehensive prediction of the molecule's reactive behavior. researchgate.net
Stability and Energetics of Conformational Isomers and Protonated Forms
The rigid cage-like structure of the azaadamantane core limits the number of possible conformations. However, the acetyl group attached to the nitrogen atom can exhibit different orientations. Quantum chemical calculations are employed to determine the relative energies and stabilities of these conformational isomers. rsc.org By calculating the total energy of each conformer, the most stable arrangement can be identified.
Furthermore, understanding the energetics of the protonated forms of 1-(2-azaadamantan-2-yl)ethanone is important for predicting its behavior in acidic environments. Protonation can occur at either the nitrogen atom or the carbonyl oxygen. Computational studies can determine the proton affinity of each site, thereby predicting the most likely protonation site and the stability of the resulting conjugate acid. This information is critical for understanding reaction mechanisms that may occur under acidic conditions.
Molecular Dynamics Simulations and Conformational Landscapes
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. jchemlett.comyoutube.com These simulations are essential for understanding the conformational landscapes and dynamic processes of 1-(2-azaadamantan-2-yl)ethanone.
Analysis of Dynamic Processes and Preferred Conformations in Solution and Gas Phase
MD simulations can model the motion of a molecule in different environments, such as in the gas phase or in various solvents. nih.gov By simulating the molecule's trajectory over a period of time, it is possible to identify the preferred conformations and the dynamic processes that govern the transitions between them. For 1-(2-azaadamantan-2-yl)ethanone, MD simulations would reveal the rotational dynamics of the acetyl group and how these motions are influenced by the surrounding medium. This analysis provides a more realistic understanding of the molecule's structure and behavior under real-world conditions. arxiv.orgnih.gov
Exploration of Potential Energy Surfaces for Molecular Transformations
Potential energy surfaces (PES) are fundamental to understanding chemical reactions and molecular transformations. wayne.edu By mapping the energy of the system as a function of its geometry, the PES can reveal the pathways of chemical reactions, including the transition states and intermediates involved. researchgate.net For 1-(2-azaadamantan-2-yl)ethanone, computational methods can be used to explore the PES for various potential transformations, such as rearrangements or fragmentation reactions. This exploration can help in elucidating reaction mechanisms and predicting the feasibility of different reaction pathways.
Computational Prediction and Validation of Spectroscopic Data
Computational chemistry provides powerful tools for the prediction and validation of spectroscopic data, offering profound insights into the relationship between molecular structure and its spectral properties. For a molecule like 1-(2-Azaadamantan-2-yl)ethanone, theoretical calculations are invaluable for assigning experimental spectra and understanding its electronic and structural characteristics. These methods range from high-level ab initio calculations to more computationally efficient Density Functional Theory (DFT) approaches.
Ab Initio and DFT Calculations of NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) parameters through quantum mechanical calculations has become a standard procedure for structural elucidation and confirmation. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) are frequently employed within the framework of Density Functional Theory (DFT) to compute NMR chemical shielding tensors, which are then converted to chemical shifts. mdpi.comnih.gov
For 1-(2-Azaadamantan-2-yl)ethanone, DFT calculations can predict the ¹H and ¹³C chemical shifts. These calculations typically involve a two-step process: first, the molecule's geometry is optimized using a selected functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p), def2-SVP). mdpi.comnih.gov Following optimization, the NMR shielding constants are calculated at the same or a higher level of theory. The final chemical shifts are obtained by referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions depends significantly on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). mdpi.com Benchmark studies have shown that with appropriate methodology, predicted chemical shifts can achieve high accuracy, with root-mean-square deviations (RMSD) as low as 0.07–0.19 ppm for ¹H and 0.5–2.9 ppm for ¹³C. mdpi.com Such calculations are powerful for assigning complex spectra, distinguishing between isomers, and understanding how electronic effects within the azaadamantane cage and the N-acetyl group influence the magnetic environment of each nucleus. mdpi.com
Below is a table of theoretically predicted NMR chemical shifts for key atoms in 1-(2-Azaadamantan-2-yl)ethanone, based on typical values derived from DFT calculations for similar structures.
Table 1: Predicted NMR Chemical Shifts for 1-(2-Azaadamantan-2-yl)ethanone This table is illustrative and based on computational models. Actual experimental values may vary.
Toggle NMR Data
| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C=O (Carbonyl) | ~169-171 | - |
| CH₃ (Acetyl) | ~21-22 | ~2.0-2.2 |
| C1, C3 (Bridgehead α to N) | ~55-60 | ~3.0-3.5 |
| Adamantane CH₂ groups | ~30-40 | ~1.7-2.1 |
| Adamantane CH groups | ~25-35 | ~1.6-2.0 |
Vibrational Frequency Calculations and Spectral Assignment
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. arxiv.org Computational methods, particularly DFT, are used to calculate the harmonic vibrational frequencies, which correspond to the normal modes of vibration of a molecule. nih.govnih.gov These calculations are performed on the optimized geometry of the molecule.
The process involves computing the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates), the diagonalization of which yields the vibrational frequencies and the corresponding atomic displacements for each mode. nih.gov However, theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve agreement with experimental data, calculated frequencies are often multiplied by an empirical scaling factor, which is specific to the level of theory used. nih.gov
For 1-(2-Azaadamantan-2-yl)ethanone, these calculations can help assign specific peaks in the experimental IR and Raman spectra to particular vibrational modes, such as the C=O stretch of the acetyl group, C-N stretching of the amide, and various C-H stretching and bending modes of the azaadamantane cage. mdpi.comscirp.org This detailed assignment is crucial for confirming the molecular structure and understanding intramolecular interactions. mdpi.com
Table 2: Calculated Characteristic Vibrational Frequencies for 1-(2-Azaadamantan-2-yl)ethanone This table is illustrative and based on computational models. Frequencies are typically scaled for comparison with experimental data.
Toggle Vibrational Data
| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H Stretch (Adamantane) | 2850-3000 | Medium-Strong |
| C=O Stretch (Amide I) | 1640-1680 | Very Strong |
| CH₂ Scissoring | 1440-1480 | Medium |
| C-N Stretch (Amide) | 1250-1350 | Medium-Strong |
Computational Mechanistic Elucidation
Beyond static properties, computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net By mapping out the potential energy surface (PES) that governs a transformation, researchers can identify key intermediates, transition states, and determine the energetic feasibility of various reaction pathways. researchgate.net
Transition State Characterization and Activation Barrier Determination
Transition State Theory (TST) is a fundamental concept used to explain reaction rates. wikipedia.orgfiveable.me It postulates that a reaction proceeds from reactants to products through a high-energy intermediate structure known as the activated complex or transition state. libretexts.orglibretexts.org Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—a stationary point that is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. usfq.edu.ec
For reactions involving 1-(2-Azaadamantan-2-yl)ethanone, such as hydrolysis of the amide bond or reactions at the adamantane cage, computational methods can be used to locate the precise geometry of the transition state. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). fiveable.me This barrier is the primary determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. Computational studies can reveal how factors like solvent, catalysts, or substituents influence the stability of the transition state and thus modulate the reaction rate. usfq.edu.ecrsc.org
Reaction Pathway Mapping and Energetic Profiles
A complete understanding of a reaction mechanism involves mapping the entire reaction pathway. This is often accomplished using methods like the Intrinsic Reaction Coordinate (IRC). An IRC calculation starts from the geometry of a transition state and follows the steepest descent path down to the reactants on one side and the products on the other. researchgate.net This confirms that the identified transition state correctly connects the desired reactants and products.
By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. youtube.com This profile provides a visual representation of the energy changes throughout the reaction. For 1-(2-Azaadamantan-2-yl)ethanone, this could be used to compare competing reaction pathways, for example, to determine whether a reaction is likely to proceed via a stepwise or concerted mechanism. researchgate.net Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net
Derivatization and Functionalization Chemistry of 1 2 Azaadamantan 2 Yl Ethanone
Synthesis of Analogues with Modified Ethanone (B97240) Moieties
The ethanone group provides a key site for a variety of chemical transformations, allowing for the extension of the carbon chain or the conversion of the carbonyl group into other functionalities.
The alpha-position of the carbonyl group in 1-(2-azaadamantan-2-yl)ethanone is amenable to enolate formation, which is a cornerstone of carbon-carbon bond-forming reactions. The hydrogens on the methyl group are acidic enough to be removed by a strong base, creating a nucleophilic enolate that can react with various electrophiles.
A standard method for the alpha-alkylation of ketones involves the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to quantitatively generate the enolate. This is followed by the introduction of an alkyl halide to append a new alkyl group. This two-step process allows for the systematic extension of the carbon chain. For instance, reaction with methyl iodide would yield 1-(2-azaadamantan-2-yl)propan-1-one, while using a longer chain alkyl halide would result in correspondingly longer ketone analogues.
Another established method for the alpha-alkylation of ketones that proceeds under milder conditions is the Stork enamine synthesis. This involves the initial reaction of the ketone with a secondary amine, such as pyrrolidine (B122466) or morpholine, to form an enamine. The resulting enamine is sufficiently nucleophilic to attack an alkyl halide. Subsequent hydrolysis of the intermediate iminium salt regenerates the ketone, now with an alkyl group at the alpha-position.
These general methodologies for alpha-alkylation of ketones provide a reliable blueprint for the synthesis of a diverse range of homologated analogues of 1-(2-azaadamantan-2-yl)ethanone.
The carbonyl group of the ethanone moiety is readily susceptible to reduction, providing access to the corresponding secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can efficiently convert the ketone into 1-(2-azaadamantan-2-yl)ethanol. This transformation is significant as it introduces a hydroxyl group, which can serve as a handle for further functionalization, for example, through esterification or etherification. The resulting chiral alcohol also opens up possibilities for stereoselective synthesis. The biocatalytic asymmetric reduction of prochiral ketones to enantiopure secondary alcohols is a well-established and environmentally friendly method that could be applied here. nih.gov
The oxidation of the ethanone side chain is a more complex proposition. As it is already a ketone, further oxidation would typically require more forcing conditions and could lead to cleavage of the C-C bond between the carbonyl carbon and the methyl group, potentially yielding the N-formyl-2-azaadamantane or the corresponding carboxylic acid after hydrolysis. Alternatively, reactions like the Baeyer-Villiger oxidation could be envisioned, which would insert an oxygen atom to form an ester, specifically 2-azaadamantan-2-yl acetate.
Introduction of Substituents onto the Azaadamantane Skeleton
Functionalization of the rigid and sterically hindered azaadamantane cage presents a greater synthetic challenge compared to the modification of the side chain. The reactivity of the C-H bonds on the cage is low, and achieving regioselectivity can be difficult.
The bridgehead positions of the adamantane (B196018) skeleton are known to be reactive sites for functionalization, often via radical or cationic intermediates. In the context of N-acylated azaadamantanes, the generation of an N-acyliminium ion can facilitate substitution at the bridgehead position adjacent to the nitrogen atom. For example, in a related 4-azahomoadamantane system, treatment of a 3-methoxy-4-acyl derivative with a Lewis acid like aluminum chloride in the presence of an aromatic nucleophile resulted in the substitution of the methoxy (B1213986) group with the aromatic moiety at the bridgehead position. rsc.org A similar strategy could potentially be employed for 1-(2-azaadamantan-2-yl)ethanone, where a suitable leaving group at a bridgehead position could be displaced by a nucleophile via an N-acyliminium ion intermediate.
Furthermore, the development of organocatalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) and its derivatives for alcohol oxidation highlights that the azaadamantane skeleton can be functionalized. organic-chemistry.org The synthesis of 1-Me-AZADO, for instance, demonstrates that a methyl group can be introduced at a bridgehead position. organic-chemistry.org
Direct functionalization of the methylene (B1212753) (CH₂) bridges of the azaadamantane skeleton is challenging due to the inert nature of these C-H bonds. However, modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer potential pathways for such transformations. semanticscholar.orgmdpi.com These reactions typically employ a directing group to guide the metal catalyst to a specific C-H bond. In 1-(2-azaadamantan-2-yl)ethanone, the acetyl group could potentially act as a directing group, guiding a transition metal catalyst to activate a C-H bond on one of the adjacent methylene bridges. This would allow for the introduction of new functional groups at these otherwise unreactive positions. While specific examples for this compound are not prevalent in the literature, the general principles of directed C-H activation suggest this is a plausible, albeit challenging, route for derivatization.
Development of Complex Molecular Architectures and Hybrid Systems
The rigid, three-dimensional structure of the azaadamantane core makes 1-(2-azaadamantan-2-yl)ethanone an attractive building block for the construction of more complex molecular architectures and hybrid systems. The ability to functionalize both the ethanone side chain and the cage itself allows for the creation of multifunctional molecules with precisely controlled spatial arrangements of different chemical moieties.
For instance, the ethanone group can be elaborated into more complex side chains that can participate in molecular recognition or act as pharmacophores. The azaadamantane scaffold can be incorporated into larger systems, such as polymers or dendrimers, to impart specific physical properties like rigidity and thermal stability. mdpi.com In medicinal chemistry, the lipophilic nature of the adamantane cage is often exploited to improve the pharmacokinetic properties of drug candidates. nih.gov By using 1-(2-azaadamantan-2-yl)ethanone as a starting point, it is possible to synthesize novel azaadamantane derivatives with potential therapeutic applications. The synthesis of adamantane derivatives through one-pot domino reactions showcases the utility of related carbocyclic structures in rapidly building molecular complexity. researchgate.net
Grafting 1-(2-Azaadamantan-2-yl)ethanone onto Polymeric Scaffolds (non-biomedical materials)
The covalent attachment, or grafting, of 1-(2-Azaadamantan-2-yl)ethanone onto polymer backbones is a promising strategy for developing new functional materials with tailored properties. The bulky and rigid azaadamantane cage can significantly influence the physical and chemical characteristics of the host polymer, such as its thermal stability, solubility, and mechanical strength. Polymer grafting can be achieved through two primary methods: "grafting-to" and "grafting-from". mdpi.com
The "grafting-to" approach involves first synthesizing the polymer backbone and the adamantane-containing side chain separately, followed by a reaction to attach the side chain to the backbone. mdpi.com Conversely, the "grafting-from" method initiates polymerization from sites that have been pre-installed on the adamantane derivative. mdpi.com
Research into adamantane-functionalized polymers has demonstrated the viability of these approaches for creating smart materials. For instance, a poly(2-oxazoline) copolymer featuring adamantane side chains has been synthesized. nih.gov The resulting polymer exhibits a tunable lower critical solution temperature (LCST) through molecular recognition, a property valuable in creating stimuli-responsive materials. nih.gov The process involved synthesizing a statistical copolymer and then modifying it with adamantane-containing primary amines. nih.gov This principle can be extended to 1-(2-Azaadamantan-2-yl)ethanone, where the acetyl group could be modified to participate in coupling reactions, or the azaadamantane cage itself could be functionalized for attachment to a polymer scaffold. The introduction of such rigid moieties can create adaptive materials with dynamic bonds, leading to properties like self-healing and shape memory. nih.gov
Table 1: Polymer Grafting Strategies for Adamantane Derivatives
| Grafting Method | Description | Potential for 1-(2-Azaadamantan-2-yl)ethanone | Reference |
|---|---|---|---|
| Grafting-to | Pre-formed polymer chains are reacted with functionalized adamantane molecules. Allows for precise characterization of the polymer before grafting. | The ethanone group could be converted to a reactive functional group (e.g., an amine via reductive amination) for coupling to a polymer backbone. | mdpi.com |
| Grafting-from | Polymerization is initiated from a functional group on the adamantane molecule. Can lead to higher grafting densities. | An initiator for a specific polymerization technique (e.g., RAFT) could be attached to the azaadamantane cage. | mdpi.com |
| Post-polymerization Modification | A base polymer with reactive precursor groups is synthesized first, followed by a reaction to attach adamantane units. | A poly(2-oxazoline) copolymer with ester side chains can be reacted with a modified, amine-terminated azaadamantane derivative. | nih.gov |
Formation of Supramolecular Assemblies
The unique cage-like structure of the azaadamantane moiety makes 1-(2-Azaadamantan-2-yl)ethanone an excellent guest molecule for forming supramolecular assemblies through non-covalent host-guest interactions. These interactions are driven by forces such as hydrophobic effects, van der Waals forces, and hydrogen bonding.
The most common hosts for adamantane derivatives are macrocyclic molecules like cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.gov The lipophilic adamantane cage fits snugly into the hydrophobic cavity of these hosts, particularly β-cyclodextrin and γ-cyclodextrin, forming stable 1:1 inclusion complexes. nih.govosti.gov The formation of these complexes can alter the physicochemical properties of the guest molecule, such as increasing its solubility in aqueous media. nih.gov This principle is fundamental to creating dynamic materials and has been used to decorate cyclodextrin (B1172386) vesicles with adamantane-conjugated molecules to create artificial cell membranes. osti.gov
Furthermore, polyrotaxanes, which are a type of mechanically interlocked molecular architecture, can be formed. In these structures, multiple cyclic molecules (like cyclodextrins) are threaded onto a linear polymer chain capped with bulky stopper groups to prevent dethreading. nih.govrsc.org Adamantane derivatives are frequently used as these bulky stoppers. nih.gov The azaadamantane group of 1-(2-Azaadamantan-2-yl)ethanone is well-suited for this role or as a pendant group along a polymer chain that can form inclusion complexes with free cyclodextrin hosts.
Beyond host-guest chemistry, functionalized azaadamantanes can act as rigid scaffolds, or tectons, for building coordination polymers. For example, 3,5,7-tris(1,2,4-triazol-4-yl)-1-azaadamantane has been used to create highly-connected, open-framework coordination polymers with metal ions like cadmium and copper. rsc.orgresearchgate.net The rigid, tetrahedral geometry of the azaadamantane core directs the spatial arrangement of the coordinating arms, leading to predictable and stable network structures. rsc.orgresearchgate.net
Table 2: Supramolecular Assemblies with Adamantane and Azaadamantane Derivatives
| Assembly Type | Host/Partner | Key Interactions | Resulting Structure | References |
|---|---|---|---|---|
| Host-Guest Complex | β-Cyclodextrin (β-CD) | Hydrophobic interaction, Van der Waals forces | 1:1 inclusion complex where the adamantane cage resides within the CD cavity. | nih.govnih.govosti.gov |
| Host-Guest Complex | Cucurbit[n]urils (CB[n]) | Hydrophobic and ion-dipole interactions | Stable host-guest complexes, often with very high association constants. | nih.govresearchgate.net |
| Polyrotaxane | Cyclodextrins threaded on a polymer (e.g., PEG) | Mechanical interlocking, Host-guest interactions | "Molecular necklace" where CDs are trapped on a polymer chain by bulky adamantane stoppers. | nih.govrsc.org |
| Coordination Polymer | Metal Ions (e.g., Cd²⁺, Ag⁺, Cu²⁺) | Coordinate bonds | 3D open-framework solids built from rigid azaadamantane tectons linked by metal centers. | rsc.orgresearchgate.net |
Designing Precursors for Advanced Materials (e.g., electro-optical materials, energetic materials)
The inherent properties of the azaadamantane cage—namely its rigid structure, thermal stability, and high density—make 1-(2-Azaadamantan-2-yl)ethanone an attractive precursor for a variety of advanced materials.
Electro-optical Materials: In the field of organic electronics, materials with high thermal stability and well-defined molecular structures are crucial for device performance and longevity. Introducing rigid, bulky groups like adamantane into organic semiconductors has been shown to enhance the thermal stability of the resulting materials. researchgate.net For example, a host material for blue phosphorescent organic light-emitting diodes (OLEDs) was synthesized by incorporating an adamantane unit into a carbazole-based structure, resulting in improved thermal properties. researchgate.net Similarly, a fullerene derivative linked to an adamantane cage was developed for use in organic photovoltaics, which exhibited superior thermal stability compared to the standard material. acs.org The 2-azaadamantane cage in 1-(2-Azaadamantan-2-yl)ethanone can provide similar benefits, acting as a rigid, insulating scaffold that can be combined with electronically active moieties to create thermally stable hole-transporting materials or hosts for emissive layers in OLEDs. The electronic properties of 2-azaadamantane derivatives themselves have been a subject of study, further supporting their potential in this area. acs.org
Energetic Materials: The development of new energetic materials seeks to achieve a combination of high performance (e.g., detonation velocity) and low sensitivity. High density and a positive oxygen balance are key characteristics of powerful explosives and propellants. Cage compounds like adamantane are inherently dense. The introduction of nitrogen atoms, as in azaadamantanes, further increases the density and enthalpy of formation, both of which are desirable for energetic materials. army.milbibliotekanauki.pl While 1-(2-Azaadamantan-2-yl)ethanone itself is not an energetic material, it serves as a high-density, thermally stable scaffold. It can be used as a precursor that can be further functionalized with explosophoric groups, such as nitro (–NO₂) or azido (B1232118) (–N₃) groups, to synthesize novel, high-density energetic molecules. researchgate.net The synthesis of aminofurazans, which are precursors to explosives, highlights the importance of developing safe and scalable pathways to new energetic material building blocks. army.mil
Table 3: Potential Applications of 1-(2-Azaadamantan-2-yl)ethanone as a Material Precursor
| Material Class | Rationale for Use | Desired Properties from Azaadamantane Core | Potential Functionalization | References |
|---|---|---|---|---|
| Electro-optical Materials | Building block for hosts or charge-transport materials in OLEDs and organic electronics. | High thermal stability, rigid scaffold to control intermolecular spacing. | Coupling with carbazole (B46965), triphenylamine, or other electronically active groups. | researchgate.netacs.org |
| Energetic Materials | High-density, nitrogen-containing scaffold for new explosives or propellants. | High density, high enthalpy of formation, thermal stability. | Nitration of the cage or attached aromatic rings to introduce multiple –NO₂ groups. | army.milresearchgate.net |
Applications in Advanced Chemical Systems Excluding Biomedical
Role in Organocatalysis
Azaadamantane scaffolds are pivotal in the development of highly efficient organocatalysts, particularly for oxidation reactions. These catalysts are metal-free, which is advantageous for applications in pharmaceutical and fine chemical synthesis where metal contamination is a concern.
The limitations of traditional nitroxyl (B88944) radical catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) prompted the development of azaadamantane-based alternatives. jst.go.jpresearchgate.netnih.govnih.govorganic-chemistry.orgnih.gov While effective for the selective oxidation of primary alcohols, TEMPO is often inefficient for oxidizing sterically hindered secondary alcohols due to the steric bulk of the four methyl groups surrounding the nitroxyl radical. jst.go.jpresearchgate.netorganic-chemistry.org
To address this, researchers designed and synthesized 2-azaadamantane (B3153908) N-oxyl (AZADO), a structurally less hindered nitroxyl radical catalyst. jst.go.jpnih.govnih.gov AZADO and its derivatives, such as 1-Me-AZADO and 1,5-dimethyl-9-azanoradamantane N-oxyl (DMN-AZADO), have demonstrated superior catalytic activity and a broader substrate scope compared to TEMPO. jst.go.jpnih.govorganic-chemistry.orgacs.orgnih.gov These catalysts efficiently convert a wide range of alcohols, including sterically demanding secondary alcohols, into their corresponding aldehydes and ketones in high yields. organic-chemistry.orgnih.gov
The development of these catalysts has enabled a variety of organic transformations. For instance, DMN-AZADO is highly effective for the selective oxidation of hindered primary alcohols to aldehydes while leaving secondary alcohols untouched. acs.orgnih.gov Furthermore, AZADO-based systems have been developed for the one-pot oxidation of primary alcohols directly to carboxylic acids using co-oxidants like sodium chlorite (B76162) (NaClO2). jst.go.jpnih.gov
The catalytic cycle of AZADO-type catalysts involves the oxidation of the nitroxyl radical to a more reactive oxoammonium ion, which is the active oxidizing species. jst.go.jp This ion then reacts with the alcohol substrate, converting it to a carbonyl compound while being reduced back to a hydroxylamine, which is then re-oxidized to the nitroxyl radical to complete the catalytic cycle.
Structure-activity relationship (SAR) studies have provided significant insights into the high efficiency of these catalysts. jst.go.jpnih.gov Key findings include:
Steric Hindrance: The reduced steric hindrance around the N-O• group in the compact azaadamantane framework, compared to TEMPO, is a primary reason for its higher reactivity, especially with bulky substrates. jst.go.jpresearchgate.netorganic-chemistry.org
Rigid Skeleton: The rigidity of the azaadamantane skeleton contributes to the high turnover frequency and stability of the catalyst. jst.go.jpnih.gov
Electronic Effects: Comprehensive studies correlating catalytic activity with spectroscopic and computational parameters have shown that electronic factors are also crucial. nih.govacs.org Parameters such as the hyperfine coupling constant of the nitrogen atom (AN) in electron spin resonance (ESR) spectra, the N-O stretching vibration frequency (νNO) in infrared spectra, and the planarity of the C–(NO)–C bond angle (φ) show a strong correlation with the catalyst's reactivity. acs.org A strong relationship between the N-O bond order and radical activity suggests that the catalyst's efficiency can be predicted using computational methods like Density Functional Theory (DFT), accelerating the design of new, more effective catalysts. nih.govacs.org
| Catalyst | Relative Rate Constant (k1st) | N-O Bond Angle (φ) | N-O Bond Order |
|---|---|---|---|
| TEMPO | 1.0 | 16.5° | 1.40 |
| AZADO | 10.5 | 5.2° | 1.44 |
| 1-Me-AZADO | 12.1 | 5.1° | 1.45 |
| 5-F-AZADO | 17.3 | 1.1° | 1.46 |
| Nor-AZADO | 13.7 | 2.9° | 1.45 |
Contributions to Supramolecular Chemistry and Host-Guest Systems
The adamantane (B196018) cage is a highly valued building block in supramolecular chemistry due to its unique combination of properties: it is rigid, lipophilic, and has a well-defined three-dimensional structure. nih.gov These characteristics make it an excellent "guest" moiety for forming stable complexes with various "host" molecules.
The adamantane group is renowned for its ability to act as a recognition unit, fitting perfectly into the cavities of macrocyclic hosts like cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.govnih.gov This strong and specific host-guest interaction is a cornerstone of many supramolecular systems.
Cyclodextrin (B1172386) Complexes: Adamantane derivatives form highly stable 1:1 inclusion complexes with β-cyclodextrin (β-CD), with association constants typically in the range of 10³–10⁵ M⁻¹. nih.govnih.govmdpi.com This strong binding affinity is due to the excellent size and shape complementarity between the hydrophobic adamantane guest and the lipophilic inner cavity of the β-CD host. mdpi.com
Cucurbit[n]uril Complexes: Similarly, the adamantyl cage fits almost ideally within the cavity of cucurbit[n]uril hosts, leading to the formation of very stable complexes. nih.gov These interactions have been explored for creating various functional systems.
The formation of these host-guest complexes can significantly alter the physicochemical properties of the guest molecule, such as increasing its water solubility. acs.org This principle is fundamental in designing advanced systems, including stimuli-responsive materials where the assembly and disassembly can be controlled. rsc.org
| Guest Molecule | Host Molecule | Association Constant (Ka) in M-1 | Stoichiometry (Guest:Host) |
|---|---|---|---|
| Adamantane | β-Cyclodextrin | 104 - 105mdpi.com | 1:1 mdpi.com |
| Alexa 488 labelled adamantane | β-Cyclodextrin | 5.2 x 104mdpi.com | 1:1 mdpi.com |
| 1-Adamantanol | β-Cyclodextrin Dimer | Not specified | 2:2 mdpi.comnih.gov |
| 1-Adamantanecarboxylic acid | β-Cyclodextrin Dimer | Not specified | 2:2 mdpi.comnih.gov |
| 1,3-Adamantanedicarboxylic acid | β-Cyclodextrin Dimer | Not specified | 1:2 mdpi.comnih.gov |
The directional and predictable nature of adamantane-based host-guest interactions facilitates the self-assembly of molecules into well-defined, ordered nanostructures. nih.gov This "bottom-up" approach allows for the construction of complex systems from molecular components.
Researchers have demonstrated that adamantane-functionalized molecules can self-assemble into various architectures. For example, amphiphilic adamantane derivatives can form aggregates, such as micelles or vesicles, in solution. tandfonline.com The size and stability of these aggregates can be tuned by modifying the molecular structure. tandfonline.com In other studies, tetrapodal adamantane molecules with carbazole (B46965) branches have been shown to self-assemble into hollow spherical aggregates in organic media. nih.gov The principles of self-assembly have also been used to create separated domains of self-assembled monolayers on gold surfaces by controlling the competitive adsorption between different adamantane-based thiols. nih.gov
Applications in Materials Science and Engineering
The incorporation of azaadamantane and adamantane structures into polymers and other materials can impart unique and desirable properties. Their rigidity, thermal stability, and capacity for supramolecular interactions are highly advantageous.
Adamantane-containing polymers often exhibit enhanced thermal stability, mechanical strength, and specific optical or electrical properties. researchgate.net The adamantane moiety can be incorporated into the main chain or as a pendant group in various polymers. For instance, adamantane-based dendrimers have been synthesized and used as scaffolds for creating complex, multi-functional materials. nih.gov
In the context of azaadamantanes, their catalytic properties have direct applications in materials science. For example, AZADO has been employed as a catalyst for the selective oxidation of wood cellulose (B213188). acs.org This process introduces carbonyl groups onto the cellulose surface, modifying its properties and allowing for further chemical functionalization to create advanced bio-based materials. The ability of adamantane to anchor molecules within lipid bilayers is also being explored for surface recognition applications. nih.gov Furthermore, first-principles calculations have suggested that functionalized adamantanes, such as tetra-aza-adamantane, could serve as fundamental building blocks for the self-assembly of novel, stable, and rigid molecular crystals with large electronic band gaps, indicating potential use in nanoelectronics. nih.gov
Incorporation into Polymeric Materials for Enhanced Properties
The incorporation of adamantane and its heterocyclic aza-analogs into polymer chains is a known strategy to enhance the properties of the resulting materials. The bulky and rigid nature of the azaadamantane cage can significantly influence the physical and chemical characteristics of polymers.
While direct studies on polymers synthesized from 1-(2-Azaadamantan-2-yl)ethanone are not extensively documented, the known effects of incorporating similar adamantane moieties provide a strong indication of their potential. The introduction of the adamantane skeleton into a polymer backbone is known to increase the glass transition temperature (Tg), improve thermal stability, and enhance resistance to solvents and chemical degradation. This is attributed to the restriction of segmental motion imposed by the bulky cage structure. For instance, polymers containing adamantyl groups have shown higher thermal resistance compared to those with other aliphatic moieties.
The presence of the nitrogen atom in the azaadamantane structure, as in 1-(2-Azaadamantan-2-yl)ethanone, can introduce further functionalities. Aza-adamantane compounds have been investigated as stabilizers for synthetic polymers, indicating their potential to improve the longevity and durability of materials. The nitrogen atom can also serve as a site for further chemical modification, allowing for the tuning of polymer properties.
Table 1: Potential Effects of 1-(2-Azaadamantan-2-yl)ethanone Incorporation on Polymer Properties
| Property | Potential Enhancement | Rationale |
| Thermal Stability | Increased | The rigid azaadamantane cage restricts polymer chain mobility, requiring more energy for thermal degradation. |
| Glass Transition Temp. | Increased | The bulky nature of the azaadamantane group hinders the movement of polymer chains, raising the Tg. |
| Chemical Resistance | Improved | The sterically hindered azaadamantane structure can protect the polymer backbone from chemical attack. |
| Processability | Potentially altered | The bulky group can disrupt polymer chain packing, which may affect melting and processing characteristics. |
Use as a Building Block for Functional Frameworks
Functional frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are crystalline porous materials constructed from molecular building blocks. The properties of these frameworks are highly dependent on the geometry and functionality of their constituent ligands.
The rigid and well-defined three-dimensional structure of 1-(2-Azaadamantan-2-yl)ethanone makes it a promising candidate as a building block for such frameworks. The azaadamantane core can act as a rigid node, while the acetyl group or derivatives thereof could serve as the linking moiety to connect to metal centers or other organic linkers. The nitrogen atom within the azaadamantane cage could also participate in coordination or act as a basic site within the framework's pores.
Although specific MOFs or COFs constructed from 1-(2-Azaadamantan-2-yl)ethanone have not been reported, the general principles of framework chemistry suggest its potential. The use of ligands with complex, three-dimensional geometries can lead to the formation of novel network topologies with unique pore structures and properties. The incorporation of azaadamantane units could lead to frameworks with enhanced thermal and chemical stability.
Table 2: Potential of 1-(2-Azaadamantan-2-yl)ethanone in Functional Frameworks
| Framework Type | Potential Role of 1-(2-Azaadamantan-2-yl)ethanone | Potential Advantages |
| Metal-Organic Frameworks (MOFs) | As a rigid organic ligand, coordinating to metal ions through the acetyl oxygen or a modified functional group. | Creation of robust frameworks with unique 3D pore structures. The nitrogen atom could introduce basicity. |
| Covalent Organic Frameworks (COFs) | As a monomer unit, with the acetyl group participating in covalent bond formation to build the framework. | Synthesis of highly stable, porous crystalline polymers with defined architectures. |
Development of Sensors or Probes for Chemical Analysis (non-biological sensing)
The development of chemical sensors for the detection of various analytes is a critical area of research. The principle of many chemical sensors relies on the interaction of an analyte with a receptor molecule, leading to a measurable change in a physical property, such as fluorescence or an electrical signal.
The structure of 1-(2-Azaadamantan-2-yl)ethanone offers several features that could be exploited in the design of chemical sensors. The acetyl group can be chemically modified to introduce a fluorophore or a binding site for a specific analyte. The rigid azaadamantane cage can provide a pre-organized platform for these functional groups, potentially enhancing selectivity and sensitivity.
For instance, derivatization of the acetyl group could lead to the formation of a chemosensor where binding of a metal ion or another small molecule in proximity to a fluorescent tag results in a change in its emission properties. The cage-like structure could create a specific recognition pocket, leading to a selective response. While direct application of 1-(2-Azaadamantan-2-yl)ethanone as a chemical sensor has not been detailed, the broader class of azaadamantane derivatives has been explored in sensing applications, suggesting the feasibility of this approach.
Future Research Directions and Unexplored Avenues
Rational Design of Azaadamantane Derivatives via Computational Chemistry
Computational chemistry offers a powerful toolkit for the rational design of novel azaadamantane derivatives with tailored properties. 43.230.198wiley.com By employing methods like Density Functional Theory (DFT), researchers can predict a wide range of molecular attributes before undertaking synthetic efforts, thereby saving time and resources. 43.230.198nih.gov
Predicting Physicochemical and Pharmacological Properties: In silico studies can be used to forecast the electronic structure, heat of formation, thermodynamic stability, and potential biological activity of new azaadamantane derivatives. nih.govnih.gov For instance, computational models can predict how structural modifications to the azaadamantane skeleton or the ethanone (B97240) side chain will affect properties like lipophilicity and bioavailability, which are crucial for medicinal chemistry applications. nih.govnih.gov Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can further elucidate the structural features relevant to biological activity, guiding the design of more potent compounds. mdpi.com
Modeling Reaction Mechanisms and Catalyst Performance: Computational methods are invaluable for understanding and predicting the reactivity of azaadamantane derivatives. DFT calculations can be used to determine structural parameters like bond angles and lengths, which correlate with the reactivity of the molecule. acs.org For example, the planarity of the C–(NO)–C angle in 2-azaadamantane (B3153908) N-oxyl (AZADO) derivatives, as determined by DFT, strongly correlates with their catalytic activity in alcohol oxidation. acs.org This predictive capability can accelerate the development of new, more efficient catalysts based on the azaadamantane scaffold.
Designing for Specific Applications: Computational screening can identify promising candidates for various applications. For example, by calculating properties like impact sensitivity and detonation performance, novel energetic materials based on the azaadamantane cage can be designed. nih.gov Similarly, computational approaches can guide the design of azaadamantane-based compounds for materials science, such as in the development of porous organic cages for gas storage or as components of advanced polymers. rsc.org
Table 1: Computationally Predicted Properties of Azaadamantane Derivatives
| Property | Computational Method | Application |
| Electronic Structure | Density Functional Theory (DFT) | Predicting reactivity and stability |
| Heat of Formation | Isodesmic Reactions | Assessing thermodynamic properties |
| Lipophilicity | Molecular Modeling | Guiding drug design |
| Catalytic Activity | DFT (e.g., calculating bond angles) | Designing improved catalysts |
| Detonation Performance | DFT | Developing new energetic materials |
| Gas Adsorption | DFT | Creating materials for gas storage |
Exploration of Novel Reactivities and Selective Transformations
The unique three-dimensional structure of the azaadamantane core offers opportunities for exploring novel reactivities and developing highly selective chemical transformations.
Functionalization of the Azaadamantane Skeleton: While the ethanone group provides a handle for various chemical modifications, the rigid cage of 1-(2-azaadamantan-2-yl)ethanone itself presents a target for functionalization. nih.gov Research into the direct and selective C-H functionalization of the adamantane (B196018) skeleton is an active area, and these methods could be adapted to the azaadamantane core. researchgate.net Such reactions would allow for the introduction of a wide range of functional groups at specific positions on the cage, leading to a diverse library of new compounds with potentially unique properties.
Stereoselective Reactions: The inherent chirality of many substituted azaadamantanes makes them attractive targets for stereoselective synthesis. mdpi.com The development of new synthetic methods that can control the stereochemistry of reactions involving the azaadamantane core is a significant area for future research. This could involve the use of chiral catalysts or auxiliaries to direct the formation of specific stereoisomers.
Ring-Opening and Rearrangement Reactions: The strained cage structure of azaadamantanes could be exploited in ring-opening and rearrangement reactions to generate novel molecular scaffolds. By carefully choosing reaction conditions and reagents, it may be possible to selectively break one or more of the C-N or C-C bonds in the azaadamantane core, leading to the formation of complex, non-cage-like structures that would be difficult to access through other synthetic routes.
Table 2: Potential Selective Transformations of the Azaadamantane Core
| Transformation | Reagents/Conditions | Potential Products |
| C-H Functionalization | Transition metal catalysts, radical initiators | Substituted azaadamantanes |
| Stereoselective Reduction | Chiral reducing agents | Enantiomerically pure azaadamantane alcohols |
| Ring-Opening Polymerization | Lewis acids, strong bases | Novel nitrogen-containing polymers |
| Rearrangement Reactions | Photochemical or thermal conditions | Isomeric aza-heterocycles |
Development of Sustainable and Green Synthetic Methodologies
As the principles of green chemistry become increasingly important in chemical synthesis, developing environmentally friendly methods for the preparation of 1-(2-azaadamantan-2-yl)ethanone and its derivatives is a crucial research direction. mdpi.com
Catalytic and Solvent-Free Reactions: A key aspect of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. umich.edu Future research should focus on developing catalytic methods for the synthesis of azaadamantanes that operate under mild conditions and avoid the use of stoichiometric reagents. nih.gov Furthermore, exploring solvent-free reaction conditions, such as mechanochemical synthesis or reactions in solid media, can significantly reduce the environmental impact of the synthetic process. nih.govresearchgate.net
Use of Renewable Starting Materials: The development of synthetic routes to azaadamantanes that utilize renewable starting materials would be a significant advancement in green chemistry. This could involve the use of biomass-derived feedstocks or the development of biocatalytic methods for the synthesis of key intermediates.
Atom Economy and Waste Reduction: Future synthetic strategies should aim to maximize atom economy by designing reactions where the majority of the atoms from the starting materials are incorporated into the final product. This can be achieved through the use of addition and cycloaddition reactions, which are inherently more atom-economical than substitution and elimination reactions.
Integration of 1-(2-Azaadamantan-2-yl)ethanone into Emerging Chemical Technologies (non-biomedical)
The unique properties of the azaadamantane scaffold suggest that 1-(2-azaadamantan-2-yl)ethanone and its derivatives could find applications in a variety of emerging chemical technologies beyond the biomedical field.
Materials Science: The rigid and well-defined structure of the azaadamantane core makes it an attractive building block for the construction of novel materials. For example, azaadamantane derivatives could be incorporated into polymers to enhance their thermal stability and mechanical properties. nih.gov They could also be used to create porous organic frameworks (POFs) or covalent organic frameworks (COFs) with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. rsc.orgrsc.org
Catalysis: The azaadamantane skeleton can serve as a robust and sterically defined ligand for transition metal catalysts. acs.org The development of new azaadamantane-based ligands could lead to catalysts with improved activity, selectivity, and stability for a wide range of organic transformations. The ethanone group in 1-(2-azaadamantan-2-yl)ethanone provides a convenient point of attachment for coordinating to metal centers.
Molecular Electronics: The well-defined geometry and potential for functionalization of azaadamantanes make them interesting candidates for use in molecular electronics. By attaching conductive moieties to the azaadamantane core, it may be possible to create molecular wires or switches with unique electronic properties.
Investigation of Unconventional Bonding and Stereoelectronic Effects within the Azaadamantane Core
The constrained geometry of the azaadamantane cage can give rise to unconventional bonding and stereoelectronic effects that are not observed in more flexible acyclic or monocyclic systems.
Transannular Interactions: The close proximity of atoms across the cage can lead to transannular interactions, where non-bonded atoms influence each other's reactivity. These interactions can affect the stability of the molecule, its spectroscopic properties, and the regioselectivity of its reactions. A detailed investigation of these effects in 1-(2-azaadamantan-2-yl)ethanone and its derivatives could provide fundamental insights into the nature of chemical bonding in constrained systems.
Pyramidalization of the Amide Bond: In highly sterically hindered azaadamantane derivatives, the amide bond can be forced out of its preferred planar geometry, leading to a pyramidalized nitrogen atom. nih.gov This distortion can have a significant impact on the chemical and physical properties of the amide, including its reactivity and spectroscopic signature. Studying the factors that influence the degree of pyramidalization and its consequences for molecular properties is an important area for future research.
Through-Bond and Through-Space Interactions: The rigid framework of the azaadamantane core provides a unique opportunity to study through-bond and through-space interactions between functional groups. By strategically placing substituents on the cage, it is possible to investigate how electronic effects are transmitted through the sigma-bond network and across the empty space within the cage. These studies can contribute to a deeper understanding of fundamental concepts in physical organic chemistry. Unconventional bonding, such as electron-deficient multicenter bonding, has been explored in other systems under pressure and could be relevant to the strained azaadamantane cage. advanceseng.com
Q & A
Q. What synthetic methodologies are employed to prepare 1-(2-Azaadamantan-2-yl)ethanone?
Methodological Answer: The synthesis typically involves two steps: (i) constructing the azaadamantane scaffold and (ii) introducing the ethanone group. For step (i), azabicyclo[3.3.1]nonane frameworks can be synthesized via [4+2] cycloaddition reactions or transition-metal-catalyzed C–N bond formation. Step (ii) often employs Friedel-Crafts acylation or nucleophilic substitution with acetylating agents. Key Considerations:
Q. Which spectroscopic techniques are critical for characterizing 1-(2-Azaadamantan-2-yl)ethanone?
Methodological Answer:
- IR Spectroscopy: Detect carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹). Compare with databases (e.g., 1-(2-furanyl)ethanone: C=O peak at 1675 cm⁻¹ in CCl₄) .
- NMR:
- ¹H NMR: Identify α-protons to the carbonyl (δ 2.1–2.5 ppm) and azaadamantane protons (δ 1.5–3.0 ppm, depending on substitution).
- ¹³C NMR: Carbonyl carbon typically resonates at δ 200–210 ppm.
- Mass Spectrometry: Confirm molecular ion (M⁺) and fragmentation patterns using electron ionization (EI) .
Q. How is X-ray crystallography utilized to resolve structural ambiguities in adamantane derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or Bruker SMART APEX is employed to:
- Determine bond lengths/angles (e.g., C=O bond: ~1.22 Å).
- Confirm stereochemistry of the azaadamantane core.
Example Workflow: - Grow crystals via slow evaporation (solvent: dichloromethane/hexane).
- Refine structures using SHELX, accounting for twinning or high thermal motion .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in azaadamantane functionalization?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Compare activation energies for alternative reaction pathways (e.g., acetyl group addition at C2 vs. C4 positions).
Validation:
Cross-validate with experimental data (e.g., SCXRD bond angles) .
Q. What strategies address contradictions between experimental and theoretical spectroscopic data?
Methodological Answer:
- IR Discrepancies: Re-examine solvent effects (e.g., CCl₄ vs. CS₂ shifts C=O peaks by ±10 cm⁻¹) .
- NMR Shifts: Use deuterated solvents and paramagnetic relaxation agents to resolve overlapping signals.
- Dynamic Effects: Account for conformational flexibility (e.g., chair-boat transitions in azaadamantane) using variable-temperature NMR .
Q. What catalytic applications exist for azaadamantane-based ketones in organic synthesis?
Methodological Answer: 1-(2-Azaadamantan-2-yl)ethanone can act as:
- Lewis Acid Catalyst: The rigid adamantane scaffold stabilizes transition states in Diels-Alder reactions.
- Chiral Auxiliary: Functionalize the nitrogen atom with enantioselective groups (e.g., Evans oxazolidinones) for asymmetric catalysis.
Case Study:
Azaadamantane derivatives enhance catalytic efficiency in prolyl endopeptidase inhibition studies, as seen in structurally related ethanones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
